4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C22H21ClN6O2 and a molecular weight of 436.905 . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 4-Methylbenzaldehyde with 7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl and methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other hydrazones and benzaldehyde derivatives. Compared to these, 4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Some similar compounds are:
- Benzaldehyde hydrazone
- 4-Methylbenzaldehyde hydrazone
- 7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazone .
Properties
Molecular Formula |
C22H21ClN6O2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C22H21ClN6O2/c1-14-8-10-15(11-9-14)12-24-26-21-25-19-18(20(30)28(3)22(31)27(19)2)29(21)13-16-6-4-5-7-17(16)23/h4-12H,13H2,1-3H3,(H,25,26)/b24-12- |
InChI Key |
IJTLAEQJCTYJFP-MSXFZWOLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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